Sodium 3-amino-6-methylpyrazine-2-carboxylate

Description

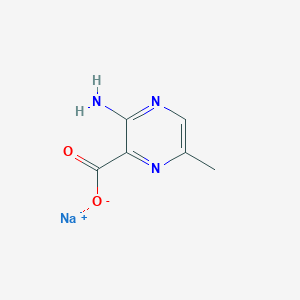

Sodium 3-amino-6-methylpyrazine-2-carboxylate is a sodium salt derived from the corresponding pyrazinecarboxylic acid. The compound features a pyrazine ring substituted with an amino group at position 3, a methyl group at position 6, and a carboxylate group at position 2, which is ionized as a sodium salt. This ionic nature enhances its solubility in aqueous environments, making it suitable for applications requiring bioavailability or formulation stability .

Properties

Molecular Formula |

C6H6N3NaO2 |

|---|---|

Molecular Weight |

175.12 g/mol |

IUPAC Name |

sodium;3-amino-6-methylpyrazine-2-carboxylate |

InChI |

InChI=1S/C6H7N3O2.Na/c1-3-2-8-5(7)4(9-3)6(10)11;/h2H,1H3,(H2,7,8)(H,10,11);/q;+1/p-1 |

InChI Key |

LNFHCQHZCSWHKH-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CN=C(C(=N1)C(=O)[O-])N.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-amino-6-methylpyrazine-2-carboxylate typically involves the reaction of methyl 3-amino-6-methylpyrazine-2-carboxylate with sodium hydroxide. The reaction is carried out in a mixture of methanol and water at a temperature of 50°C for 4 hours. After the reaction, the mixture is cooled and acidified with hydrochloric acid to a pH of 2 .

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Sodium 3-amino-6-methylpyrazine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine carboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Sodium 3-amino-6-methylpyrazine-2-carboxylate has been explored for its potential as a precursor in the development of pharmaceutical agents. Research indicates that derivatives of this compound exhibit significant biological activities, including antimicrobial and anticancer properties. For instance, studies have shown that certain derivatives possess high activity against multidrug-resistant strains of Mycobacterium tuberculosis, making them promising candidates for new antimycobacterial drugs .

The compound has been evaluated for its biological effects, particularly its interaction with various molecular targets in human cells. The amino group allows for hydrogen bonding with biological macromolecules, influencing their function. This property has been utilized in designing inhibitors targeting specific enzymes involved in disease pathways .

Material Science

In addition to its medicinal applications, this compound serves as a building block for synthesizing complex heterocyclic compounds. These compounds are valuable in materials science for developing dyes, pigments, and other functional materials due to their unique chemical properties .

Case Study: Antimicrobial Activity

A recent study focused on synthesizing various derivatives of this compound to evaluate their antimicrobial efficacy against clinically significant strains of bacteria and fungi. The results indicated that certain derivatives demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 31.25 µg/mL against Mycobacterium tuberculosis, showcasing their potential as effective antimycobacterial agents .

Case Study: Anticancer Properties

Another investigation assessed the anticancer activity of transition metal complexes formed with this compound. The study found that these complexes exhibited selective cytotoxicity against various cancer cell lines while maintaining low toxicity towards normal cells, highlighting their therapeutic potential in cancer treatment .

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Precursor for pharmaceutical agents | High activity against multidrug-resistant bacteria |

| Biological Activity | Interaction with enzymes | Influences function through hydrogen bonding |

| Material Science | Building block for heterocyclic compounds | Valuable for dyes and pigments |

| Antimicrobial Research | Evaluation against pathogenic strains | MIC values from 1.95 to 31.25 µg/mL |

| Anticancer Research | Transition metal complexes | Selective cytotoxicity against cancer cell lines |

Mechanism of Action

The mechanism of action of Sodium 3-amino-6-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Pyrazine derivatives vary significantly based on substituent type, position, and functional groups. Below is a comparison of key analogs:

Key Observations :

- Substituent Reactivity: Bromine (in Methyl 3-bromo-6-methylpyrazine-2-carboxylate) acts as a leaving group, facilitating nucleophilic substitutions, whereas the amino group (in sodium carboxylate) participates in condensation or amidation reactions .

- Biological Activity : Chloro and bromo substituents (e.g., 5-tert-butyl-6-chloro derivatives) correlate with antimycobacterial activity, while the sodium carboxylate’s solubility may enhance bioavailability in drug formulations .

Physical and Chemical Properties

Solubility and Stability

- This compound: Predicted to exhibit high water solubility due to its ionic nature, contrasting with methyl/ethyl esters (e.g., Methyl 3-amino-6-methylpyrazine-2-carboxylate), which are soluble in organic solvents like methanol or DMSO .

- Thermal Stability : Methyl esters decompose at ~170°C, while sodium salts generally exhibit higher thermal stability in aqueous solutions .

Acidity and Lipophilicity

- The sodium carboxylate’s pKa is inferred to be ~3.7 (based on methyl ester analogs), favoring deprotonation in physiological conditions. Chloro or bromo substituents increase lipophilicity, impacting membrane permeability in biological systems .

Biological Activity

Sodium 3-amino-6-methylpyrazine-2-carboxylate is a compound with significant potential in various biological applications, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound has been studied for its antimicrobial and anticancer properties. Research indicates that it may act as an enzyme inhibitor or modulator, influencing various biochemical processes essential for microbial growth and cancer cell proliferation.

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against several pathogens, including Mycobacterium tuberculosis (Mtb). Studies have shown that derivatives of pyrazine compounds can inhibit the growth of Mtb, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial action. For instance, some related compounds demonstrated MIC values as low as 25 µg/mL against Mtb .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | Mycobacterium tuberculosis |

| 3-(hexylamino)-N-methyl-pyrazine-2-carboxamide | 25 | Mycobacterium tuberculosis |

| 6-octylamino-pyrazine-2-carboxamide | 1.56 | Staphylococcus epidermidis |

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. It may induce apoptosis in cancer cells or inhibit their proliferation through various mechanisms. For example, studies have highlighted the importance of lipophilicity in enhancing the anticancer efficacy of related pyrazine derivatives, suggesting that modifications to the alkyl side chains can significantly influence biological activity .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Cell Membrane Disruption : It has been suggested that certain pyrazine derivatives can disrupt bacterial cell membranes, leading to cell death.

- Induction of Apoptosis : In cancer cells, it may activate apoptotic pathways, leading to programmed cell death.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and related compounds:

- Antimycobacterial Activity : A study focused on the structure-activity relationship (SAR) of pyrazine derivatives indicated that longer alkyl chains in substituents significantly enhance antimycobacterial activity . This suggests that this compound could be optimized for improved efficacy against Mtb.

- Cytotoxicity Against Cancer Cells : Research has demonstrated varying degrees of cytotoxicity among different pyrazine derivatives against human leukemia K562 cell lines, with some compounds showing IC50 values around 25 µM . This highlights the potential for developing this compound as a lead compound in anticancer drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.